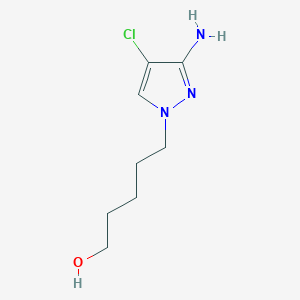

5-(3-Amino-4-chloro-1h-pyrazol-1-yl)pentan-1-ol

CAS No.:

Cat. No.: VC18266043

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClN3O |

|---|---|

| Molecular Weight | 203.67 g/mol |

| IUPAC Name | 5-(3-amino-4-chloropyrazol-1-yl)pentan-1-ol |

| Standard InChI | InChI=1S/C8H14ClN3O/c9-7-6-12(11-8(7)10)4-2-1-3-5-13/h6,13H,1-5H2,(H2,10,11) |

| Standard InChI Key | CIIOLQBVVFBUAS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1CCCCCO)N)Cl |

Introduction

Structural and Molecular Characteristics

The compound’s structure features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a pentan-1-ol chain and at the 3- and 4-positions with amino and chlorine groups, respectively . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃O |

| Molecular Weight | 203.67 g/mol |

| IUPAC Name | 5-(3-amino-4-chloropyrazol-1-yl)pentan-1-ol |

| SMILES | C1=C(C(=NN1CCCCCO)N)Cl |

| InChI Key | CIIOLQBVVFBUAS-UHFFFAOYSA-N |

The presence of both amino (-NH₂) and hydroxyl (-OH) groups enhances its hydrogen-bonding capacity, influencing solubility and interaction with biological targets . The chlorine atom contributes to electronic effects, potentially modulating reactivity and binding affinity .

Synthesis and Optimization

The synthesis of 5-(3-Amino-4-chloro-1H-pyrazol-1-yl)pentan-1-ol follows a multi-step protocol:

Pyrazole Ring Formation

Hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form the pyrazole core. For example, 3-amino-4-chloropyrazole is synthesized via cyclocondensation of hydrazine with a chlorinated β-keto ester under acidic conditions.

Alkylation with Pentan-1-ol Side Chain

The pyrazole intermediate undergoes alkylation using 5-bromopentan-1-ol or similar reagents. This step requires controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) to achieve yields exceeding 70%.

Typical Synthetic Route:

-

Cyclocondensation:

Hydrazine + Chlorinated β-keto ester → 3-Amino-4-chloropyrazole

Conditions: HCl catalyst, ethanol reflux, 6–8 hours. -

Alkylation:

3-Amino-4-chloropyrazole + 5-Bromopentan-1-ol → Target Compound

Conditions: K₂CO₃ base, DMF, 70°C, 12 hours.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >95% purity.

Physicochemical Properties

The compound exhibits the following characteristics:

| Property | Value |

|---|---|

| Solubility | Soluble in water, ethanol, DMSO |

| Melting Point | Not reported (decomposes above 200°C) |

| Stability | Stable at room temperature; sensitive to strong oxidizers |

Comparative analysis with related pyrazole derivatives reveals enhanced hydrophilicity due to the hydroxyl group, facilitating aqueous formulation .

Chemical Reactivity and Functionalization

The compound’s reactivity is driven by its functional groups:

-

Amino Group: Participates in acylation (e.g., with acetyl chloride) and Schiff base formation.

-

Hydroxyl Group: Undergoes esterification (e.g., with acetic anhydride) or oxidation to ketones under mild conditions.

-

Chlorine Atom: Susceptible to nucleophilic substitution (e.g., with amines or thiols) .

Example Reaction:

Esterification with acetic anhydride yields 5-(3-amino-4-chloropyrazol-1-yl)pentyl acetate, improving lipid solubility for pharmacokinetic studies.

Applications in Drug Development

The compound’s scaffold is a candidate for:

-

Small-Molecule Inhibitors: Targeting kinases (e.g., EGFR) and inflammatory mediators .

-

Prodrugs: Hydroxyl group conjugation for controlled release.

-

Diagnostic Agents: Radiolabeling (e.g., with ¹⁸F) for PET imaging .

Future Directions

-

Pharmacokinetic Studies: Assess bioavailability and metabolism in vivo.

-

Toxicity Profiling: Evaluate hepatotoxicity and genotoxicity.

-

Structural Optimization: Introduce fluorinated or sulfonated groups to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume